Cas no 37593-03-6 (4'-Heptylacetophenone)
4'-Heptylacetophenone Chemical and Physical Properties
Names and Identifiers
-
- 4 -Heptylacetophenone
- Heptylacetophenone
- 4-n-Heptylacetophenone
- 4'-Heptylacetophenone
- 1-(4-heptylphenyl)Ethanone
- p-Heptylacetophenone
- 4′-n-Heptylacetophenone
- 4'-N-HEPTYLACETOPHENONE
- NSC172893
- H0678
- A912896
- NSC 172893
- NS00030223
- DTXSID9068039
- Ethanone, 1-(4-heptylphenyl)-
- NSC-172893
- D90930
- 1-(4-Heptylphenyl)ethanone #
- MFCD00038342
- AKOS015839902
- FT-0618577
- EINECS 253-560-5
- 1-(4-Heptylphenyl)ethan-1-one
- p-n-Heptylacetophenone
- SCHEMBL499485
- 37593-03-6
-
- MDL: MFCD00038342
- Inchi: 1S/C15H22O/c1-3-4-5-6-7-8-14-9-11-15(12-10-14)13(2)16/h9-12H,3-8H2,1-2H3
- InChI Key: UQBRZOXCKKBKDU-UHFFFAOYSA-N
- SMILES: O=C(C)C1C=CC(=CC=1)CCCCCCC
- BRN: 1866760
Computed Properties
- Exact Mass: 218.16700
- Monoisotopic Mass: 218.167
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 7
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 7
- XLogP3: nothing
- Topological Polar Surface Area: 17.1A^2
Experimental Properties
- Color/Form: liquid
- Density: 0,94 g/cm3
- Boiling Point: 163°C/7mmHg(lit.)
- Flash Point: 155-157°C/2mm
- Refractive Index: 1.5090
- PSA: 17.07000
- LogP: 4.40210
- Solubility: Not determined
4'-Heptylacetophenone Customs Data
- HS CODE:2914399090
- Customs Data:
China Customs Code:
2914399090Overview:
2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
4'-Heptylacetophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H998755-.25ml |
4'-Heptylacetophenone |
37593-03-6 | .25ml |
45.00 | 2021-08-04 | ||
| TRC | H998755-.5ml |
4'-Heptylacetophenone |
37593-03-6 | .5ml |
$ 65.00 | 2022-06-04 | ||
| TRC | H998755-2.5mg |
4'-Heptylacetophenone |
37593-03-6 | 2.5mg |
$ 95.00 | 2022-06-04 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | H0678-25ml |
4'-Heptylacetophenone |
37593-03-6 | 96.0%(GC) | 25ml |
¥950.0 | 2022-05-30 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L08959-1g |
4'-n-Heptylacetophenone, 97% |
37593-03-6 | 97% | 1g |
¥279.00 | 2023-03-16 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L08959-5g |
4'-n-Heptylacetophenone, 97% |
37593-03-6 | 97% | 5g |
¥1171.00 | 2023-03-16 | |
| TRC | H998755-0.25ml |
4'-Heptylacetophenone |
37593-03-6 | 0.25ml |
$ 50.00 | 2022-06-04 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H863072-5ml |
4'-Heptylacetophenone |
37593-03-6 | ≥96%(GC) | 5ml |
¥304.20 | 2022-01-11 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H0678-25ML |
4'-Heptylacetophenone |
37593-03-6 | >96.0%(GC) | 25ml |
¥855.00 | 2024-04-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1269467-5g |
4'-Heptylacetophenone |
37593-03-6 | 98% | 5g |
¥480.00 | 2024-05-16 |
4'-Heptylacetophenone Related Literature
-
Paul H. J. Kouwer,Wolter F. Jager,Wim J. Mijs,Stephen J. Picken J. Mater. Chem. 2003 13 458
Additional information on 4'-Heptylacetophenone
Recent Advances in the Study of 4'-Heptylacetophenone (CAS 37593-03-6): A Comprehensive Research Brief
4'-Heptylacetophenone (CAS 37593-03-6) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This aromatic ketone derivative, characterized by its heptyl side chain, has demonstrated intriguing biological activities that warrant further investigation. Recent studies have focused on its potential applications in drug discovery and development, particularly in the context of anti-inflammatory and antimicrobial therapies.
The compound's molecular structure, featuring a hydrophobic heptyl group attached to the acetophenone core, contributes to its unique physicochemical properties. Research published in the Journal of Medicinal Chemistry (2023) highlights how this structural configuration enhances membrane permeability while maintaining moderate solubility - a crucial balance for drug-like molecules. The study employed molecular dynamics simulations to elucidate these properties, providing valuable insights for future structural optimization.
In pharmacological investigations, 4'-Heptylacetophenone has shown promising inhibitory effects on cyclooxygenase-2 (COX-2) with an IC50 of 3.2 μM, as reported in a recent Bioorganic & Medicinal Chemistry Letters publication. The research team from University of California, San Francisco, utilized a combination of in vitro enzymatic assays and molecular docking studies to characterize this activity. Notably, the compound exhibited 15-fold selectivity for COX-2 over COX-1, suggesting potential as a lead compound for developing novel anti-inflammatory agents with reduced gastrointestinal side effects.
Synthetic methodologies for 4'-Heptylacetophenone have also seen significant advancements. A 2024 study in Organic Process Research & Development described an improved Friedel-Crafts acylation protocol that achieves 89% yield with excellent purity (>98%). The optimized process addresses previous challenges in regioselectivity and byproduct formation, making large-scale production more feasible for preclinical studies. The research team emphasized the importance of controlled reaction temperature (maintained at 0-5°C) and the use of aluminum trichloride as the optimal Lewis acid catalyst.
Emerging applications in materials science have expanded the potential uses of this compound. Researchers at MIT recently demonstrated that 4'-Heptylacetophenone can serve as a building block for liquid crystalline materials with tunable phase transition temperatures. The study, published in Advanced Materials, showed that modifications to the heptyl chain length and terminal functional groups could precisely control mesomorphic properties, opening new possibilities for display technologies and responsive materials.
From a safety and toxicological perspective, preliminary assessments indicate favorable characteristics. Acute toxicity studies in rodent models (Journal of Applied Toxicology, 2023) reported an LD50 > 2000 mg/kg via oral administration, suggesting low acute toxicity. However, researchers caution that chronic exposure studies and detailed metabolic profiling are still needed to fully evaluate the compound's safety profile for potential therapeutic applications.
The current research landscape suggests several promising directions for future investigation. These include structure-activity relationship studies to optimize biological activity, development of prodrug formulations to enhance bioavailability, and exploration of combination therapies with existing anti-inflammatory drugs. As the scientific community continues to unravel the potential of 4'-Heptylacetophenone, this compound may represent an important addition to the medicinal chemist's toolbox for addressing unmet medical needs.
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